molecular formula C24H20F2N2O6 B15130797 Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate CAS No. 1229006-25-0

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Cat. No.: B15130797
CAS No.: 1229006-25-0
M. Wt: 470.4 g/mol
InChI Key: YAKAVVVOCJICME-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyloxy and carbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. The dihydropyridine core is known to interact with calcium channels, making it a candidate for the development of new calcium channel blockers.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the carbamoyl and difluorobenzyl groups may enhance the compound’s ability to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine core can bind to these channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with structural similarities.

    Felodipine: A dihydropyridine derivative used in the treatment of hypertension.

Uniqueness

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is unique due to the presence of the benzyloxy and difluorobenzyl groups, which can enhance its pharmacological properties and provide opportunities for further functionalization in synthetic chemistry.

Properties

CAS No.

1229006-25-0

Molecular Formula

C24H20F2N2O6

Molecular Weight

470.4 g/mol

IUPAC Name

methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-4-oxo-1-(2-oxoethyl)-3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C24H20F2N2O6/c1-33-24(32)20-22(34-14-15-5-3-2-4-6-15)21(30)18(13-28(20)9-10-29)23(31)27-12-16-7-8-17(25)11-19(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,27,31)

InChI Key

YAKAVVVOCJICME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C(=CN1CC=O)C(=O)NCC2=C(C=C(C=C2)F)F)OCC3=CC=CC=C3

Origin of Product

United States

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